molecular formula C18H22N4O3S2 B285467 N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide

Número de catálogo: B285467
Peso molecular: 406.5 g/mol
Clave InChI: MENAGSUUXXMABW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

Mecanismo De Acción

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide acts by irreversibly binding to the BTK enzyme, thereby inhibiting downstream B-cell receptor signaling pathways. This leads to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies, with minimal toxicity to normal cells. In addition to its anti-tumor effects, this compound has also been shown to modulate the immune system by increasing the number of effector T-cells and decreasing the number of regulatory T-cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide is its specificity for BTK, which reduces the risk of off-target effects. However, one limitation is that its irreversible binding to BTK may result in prolonged inhibition of B-cell receptor signaling, which could lead to potential adverse effects.

Direcciones Futuras

For N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide include clinical trials in patients with B-cell malignancies, as well as combination therapy with other targeted agents. In addition, further research is needed to elucidate the long-term effects of this compound on the immune system and potential adverse effects.

Métodos De Síntesis

The synthesis of N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide involves several steps, including the reaction of 4-(methylsulfonyl)-1-piperazine with 4-bromoaniline to form N-(4-bromo-phenyl)-4-(methylsulfonyl)-piperazine. This intermediate is then reacted with 2-(2-pyridinylsulfanyl)acetic acid to form this compound.

Aplicaciones Científicas De Investigación

N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-(2-pyridinylsulfanyl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, this compound has been shown to induce apoptosis and inhibit proliferation of B-cells.

Propiedades

Fórmula molecular

C18H22N4O3S2

Peso molecular

406.5 g/mol

Nombre IUPAC

N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]-2-pyridin-2-ylsulfanylacetamide

InChI

InChI=1S/C18H22N4O3S2/c1-27(24,25)22-12-10-21(11-13-22)16-7-5-15(6-8-16)20-17(23)14-26-18-4-2-3-9-19-18/h2-9H,10-14H2,1H3,(H,20,23)

Clave InChI

MENAGSUUXXMABW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3

SMILES canónico

CS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=N3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.